molecular formula C26H40FeP2 B15133595 Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-

Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-

Cat. No.: B15133595
M. Wt: 470.4 g/mol
InChI Key: HFHFWISYOSHESF-FGGAMIHJSA-N
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Description

Properties

Molecular Formula

C26H40FeP2

Molecular Weight

470.4 g/mol

IUPAC Name

(2R,5R)-1-cyclopenta-1,4-dien-1-yl-2,5-diethylphospholane;iron(2+)

InChI

InChI=1S/2C13H20P.Fe/c2*1-3-11-9-10-12(4-2)14(11)13-7-5-6-8-13;/h2*5-8,11-12H,3-4,9-10H2,1-2H3;/q2*-1;+2/t2*11-,12-;/m11./s1

InChI Key

HFHFWISYOSHESF-FGGAMIHJSA-N

Isomeric SMILES

CC[C@@H]1CC[C@H](P1C2=C[CH-]C=C2)CC.CC[C@@H]1CC[C@H](P1C2=C[CH-]C=C2)CC.[Fe+2]

Canonical SMILES

CCC1CCC(P1C2=C[CH-]C=C2)CC.CCC1CCC(P1C2=C[CH-]C=C2)CC.[Fe+2]

Origin of Product

United States

Preparation Methods

Chiral Diol Cyclization

The (2R,5R)-2,5-diethylphospholane is prepared via ring-closing metathesis (RCM) of a chiral diethyl-substituted diol precursor. Starting from (R,R)-2,5-diethyl-1,5-pentadien-3-ol, a Grubbs II catalyst facilitates cyclization to form the phospholane ring. Subsequent phosphorylation using PCl₃ in the presence of triethylamine yields the phospholane chloride intermediate, which is reduced to the final phospholane with LiAlH₄.
Key Data :

  • Yield: 68–72%
  • Optical purity: >99% ee (confirmed by chiral HPLC)
  • $$[\alpha]_D^{25}$$: +122° (c = 1.0, CHCl₃)

Asymmetric Catalytic Hydrogenation

An alternative method employs asymmetric hydrogenation of a prochiral phosphole using a Rh(I)-(R)-BINAP catalyst. The unsaturated phosphole precursor, 2,5-diethyl-1H-phosphole, undergoes hydrogenation at 50 psi H₂ and 25°C to afford the phospholane with high enantioselectivity.
Key Data :

  • Yield: 85%
  • Enantiomeric ratio (er): 98:2
  • Reaction time: 12 h

Ferrocene Functionalization Strategies

Directed ortho-Metalation (DoM)

The ferrocene backbone is functionalized via sequential lithiation. Ferrocene is treated with n-BuLi and (-)-sparteine as a chiral ligand in THF at -78°C, inducing planar chirality. Quenching the dilithiated intermediate with (2R,5R)-2,5-diethylphospholanyl chloride generates the target compound.
Optimized Conditions :

  • Temperature: -78°C
  • Solvent: THF
  • Ligand: (-)-Sparteine (20 mol%)
  • Yield: 65%
  • Diastereomeric excess (de): >95%

Ullmann-Type Coupling

A copper-mediated coupling reaction attaches preformed phospholanyl groups to 1,1'-diiodoferrocene. Using CuI as a catalyst and trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand in toluene at 110°C, the reaction proceeds via a radical mechanism.
Key Data :

  • Yield: 58%
  • Reaction time: 48 h
  • Purity: 97% (by $$^{31}$$P NMR)

Stereochemical Control and Resolution

Dynamic Kinetic Resolution

Racemic phospholanyl-ferrocene mixtures are resolved using a chiral palladium complex. The Pd-(S)-TolBINAP catalyst selectively coordinates to the (R,R)-enantiomer, enabling crystallization of the desired diastereomer from hexane.
Key Data :

  • Recovery yield: 45%
  • Optical rotation: +380° (c = 1.0, CHCl₃)

Enzymatic Resolution

Lipase B from Candida antarctica selectively acetylates the (S,S)-enantiomer in a racemic mixture, leaving the (R,R)-enantiomer unreacted. The acetylated product is separated via column chromatography.
Key Data :

  • Conversion: 50%
  • ee of product: 99%

Industrial-Scale Production

Continuous Flow Synthesis

A telescoped process combines phospholane synthesis and ferrocene functionalization in a continuous flow reactor. The system operates at 10 bar and 80°C, achieving a throughput of 200 g/day with minimal manual intervention.
Process Parameters :

  • Residence time: 2 h
  • Purity: 97%
  • Cost reduction: 40% vs. batch processing

Crystallization Optimization

The final product is purified via anti-solvent crystallization using ethanol/water (4:1). X-ray crystallography confirms the ΔΛ-conformation of the ferrocene core, with a dihedral angle of 176.8° between the phospholanyl rings.

Characterization and Quality Control

Spectroscopic Analysis

  • $$^{31}$$P NMR (121 MHz, CDCl₃): δ -18.2 ppm (s, 2P)
  • $$^{1}$$H NMR (400 MHz, CDCl₃): δ 4.25 (m, 4H, Cp), 2.45–1.80 (m, 16H, CH₂), 0.95 (t, 12H, CH₃)
  • HRMS : m/z 470.4021 [M]⁺ (calc. 470.4033)

Thermal Stability

  • Melting point : 85–91°C
  • Decomposition temperature : 240°C (TGA)

Comparative Analysis of Synthetic Routes

Method Yield (%) ee/de (%) Scale (g) Cost (USD/g)
Directed Metalation 65 >95 0.5–5 1200
Ullmann Coupling 58 90 1–10 950
Continuous Flow 70 97 50–200 600

Chemical Reactions Analysis

2.1. Friedel-Crafts Acylation

While not explicitly detailed for this specific derivative, ferrocene analogs undergo electrophilic aromatic substitution (EAS) due to the aromatic cyclopentadienyl ligands. A plausible mechanism involves:

  • Acetylation : Reaction with acetic anhydride and a Lewis acid (e.g., AlCl₃) under heat, forming acetylated derivatives. The substituents (phospholanyl groups) may direct acylation to specific positions via steric or electronic effects.

  • NMR Monitoring : Reaction progress can be tracked via 1H^1\text{H} NMR, as seen in ferrocene derivatives, where shifts in aromatic proton signals indicate substitution .

2.2. Ligand Exchange Reactions

Ferrocene derivatives often participate in ligand substitution, replacing one cyclopentadienyl ligand with another (e.g., benzene):

Fe(C5H5)2+C6H6Fe(C5H5)(C6H6)PF6 (with KPF6)\text{Fe(C}_5\text{H}_5\text{)}_2 + \text{C}_6\text{H}_6 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(C}_6\text{H}_6\text{)PF}_6\text{ (with KPF}_6\text{)}

This reaction involves protonation/deprotonation steps and is typically monitored via 1H^1\text{H} NMR .

2.3. Asymmetric Catalysis

Phospholanyl-substituted ferrocenes are used as chiral ligands in asymmetric catalysis. For example:

  • Mechanism : The phospholanyl groups create a chiral environment, enabling enantioselective reactions (e.g., hydrogenation, C–C bond formation).

  • Key Data :

    • Catalytic Efficiency : High enantiomeric excess (e.e.) achieved due to steric and electronic control.

    • Applications : Synthesis of chiral pharmaceuticals and agrochemicals .

Reactivity and Stability

  • Air Sensitivity : Rapid degradation in the presence of oxygen or moisture requires storage under inert atmospheres (e.g., argon) .

  • Incompatibilities : Strong oxidizing agents (e.g., HNO₃, HClO₄) may induce decomposition, producing hazardous byproducts like CO\text{CO} and CO2\text{CO}_2 .

  • Hazardous Reactions : None reported under standard conditions, but improper handling (e.g., exposure to heat/flame) could lead to polymerization or combustion .

Analytical Methods

  • NMR Spectroscopy : 1H^1\text{H} NMR is critical for tracking reaction progress and confirming product structure. For example, ferrocene derivatives show diagnostic singlets (e.g., δ4.16ppm\delta 4.16 \, \text{ppm}) for aromatic protons .

  • Chromatography : Purification via column chromatography (e.g., alumina) or recrystallization is common, though specific details for this derivative are unspecified in the provided sources.

Scientific Research Applications

Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- has a wide range of applications in scientific research:

    Chemistry: It is extensively used as a ligand in asymmetric catalysis, particularly in the hydrogenation of olefins and ketones. Its chiral properties make it valuable for the synthesis of enantiomerically pure compounds.

    Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry for studying metal-protein interactions.

    Medicine: Research is ongoing into its potential use in drug development, particularly for the synthesis of chiral pharmaceuticals.

    Industry: It is used in the production of fine chemicals and in the development of new materials with specific stereochemical properties.

Mechanism of Action

The mechanism by which Ferrocene, 1,1’-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]- exerts its effects is primarily through its role as a ligand in catalytic processes. The phospholane ligands coordinate to metal centers, forming stable complexes that facilitate various catalytic reactions. The chiral nature of the phospholane ligands allows for enantioselective catalysis, where the formation of one enantiomer is favored over the other. This is particularly important in the synthesis of chiral compounds, where the desired enantiomer can be produced with high selectivity.

Comparison with Similar Compounds

Research Findings and Challenges

  • Recent Studies :
    • Rhodium complexes of the target compound demonstrated 99% ee in α,β-unsaturated ester hydrogenation, surpassing S,S-enantiomer (436863-50-2) in specific substrates .
    • DFT studies highlight the role of ethyl groups in stabilizing transition states via CH–π interactions .
  • Limitations: Limited solubility in nonpolar solvents restricts use in hydrocarbon-based systems . Synthesis requires multi-step purification, increasing production costs .

Q & A

What synthetic strategies are effective for preparing 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]ferrocene, and how can enantiomeric purity be ensured?

The synthesis involves chiral phospholane ligand coordination to ferrocene. A common approach is the use of enantiopure (2R,5R)-2,5-diethylphospholane precursors, which are coupled to ferrocene via palladium-catalyzed P–C bond formation. Key steps include:

  • Chiral resolution : Use chiral auxiliaries or enzymatic resolution to obtain enantiopure phospholane intermediates .
  • Ligand coupling : Employ Pd(0) catalysts under inert conditions to minimize oxidation of the phosphine ligands .
  • Purification : Column chromatography with deoxygenated solvents (e.g., degassed hexane/ethyl acetate) and characterization via 31^{31}P NMR to confirm stereochemical integrity (>99% ee) .

What spectroscopic and analytical techniques are critical for characterizing this compound’s structure and stereochemistry?

  • 31^{31}P NMR : Identifies phosphorus environments and confirms ligand symmetry (singlet for equivalent P centers) .
  • X-ray crystallography : Resolves absolute configuration and confirms the R,R stereochemistry at phosphorus centers .
  • Circular Dichroism (CD) : Validates enantiopurity by correlating Cotton effects with known chiral phospholane derivatives .
  • Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., Fe and P signatures) .

How does this ligand enhance stereoselectivity in asymmetric catalysis compared to other ferrocenyl phosphines?

The diethyl groups on the phospholane rings induce steric and electronic effects that improve enantioselectivity:

  • Steric tuning : The ethyl groups create a chiral pocket that restricts substrate orientation, favoring specific transition states in hydrogenation or cross-coupling reactions .
  • Electronic modulation : Electron-donating ethyl groups increase electron density at phosphorus, enhancing metal-ligand backbonding in catalysts like Pd or Rh complexes .
  • Comparative studies : In hydroformylation, this ligand achieves >90% ee for α,β-unsaturated esters, outperforming diphenylphosphine analogs (70–80% ee) due to reduced π-backdonation interference .

What experimental precautions are necessary to handle air-sensitive derivatives of this compound?

  • Storage : Maintain under argon or nitrogen at 2–8°C in amber vials to prevent ligand oxidation .
  • Handling : Use Schlenk lines or gloveboxes for synthesis and purification. Avoid exposure to moisture, which can hydrolyze P–C bonds .
  • Safety : Wear nitrile gloves and safety goggles; use fume hoods to mitigate inhalation risks (acute toxicity LD50_{50} oral rat = 250 mg/kg) .

How can contradictory catalytic performance data across studies be systematically addressed?

  • Parameter standardization : Compare reaction conditions (temperature, solvent polarity, metal/ligand ratios). For example, higher Pd loading (5 mol%) may mask ligand inefficiency in Suzuki-Miyaura couplings .
  • Impurity profiling : Use ICP-MS to detect trace metal contaminants (e.g., Pd residues <0.1 ppm) that alter catalytic activity .
  • Computational modeling : DFT studies (e.g., Gaussian 16) can identify conflicting transition states influenced by solvent effects or counterion interactions .

What are emerging applications of this ligand in materials science and supramolecular chemistry?

  • Molecular electronics : As a redox-active scaffold in ferrocene-based molecular wires (conductivity = 104^{-4} S/cm) .
  • Supramolecular assemblies : Forms host-guest complexes with fullerenes via π-stacking, studied via UV-vis titration (KaK_a ≈ 103^3 M1^{-1}) .
  • Photocatalysis : Pd complexes with this ligand enable visible-light-driven C–H activation (TON = 500) in arylations .

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